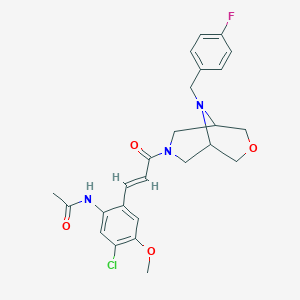

CCR1 antagonist 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27ClFN3O4 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

N-[5-chloro-2-[(E)-3-[9-[(4-fluorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-3-oxoprop-1-enyl]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C25H27ClFN3O4/c1-16(31)28-23-10-22(26)24(33-2)9-18(23)5-8-25(32)29-12-20-14-34-15-21(13-29)30(20)11-17-3-6-19(27)7-4-17/h3-10,20-21H,11-15H2,1-2H3,(H,28,31)/b8-5+ |

InChI Key |

XKLXSHKFDPEOPK-VMPITWQZSA-N |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1/C=C/C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C=CC(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CCR1 Antagonist 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CCR1 Antagonist 12, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This document details the quantitative biological data, comprehensive experimental protocols for key assays, and a summary of the synthetic route.

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of leukocytes, such as monocytes and macrophages, to sites of inflammation.[1] Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of drug discovery efforts. This compound has emerged as a promising lead compound with high affinity and functional inhibitory activity against human CCR1.[2]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and provides a comparison with other notable CCR1 antagonists.

| Compound Name | Target | Assay Type | IC50 / Ki / Kd | Reference(s) |

| This compound | Human CCR1 | Binding Affinity | 3 nM (IC50) | [2][3][4] |

| This compound | Human CCR1 | CCL3-induced Chemotaxis | 9 nM (IC50) | [2][4][5] |

| BMS-817399 | Human CCR1 | Binding Affinity | 1 nM (IC50) | [6] |

| BMS-817399 | Human CCR1 | Chemotaxis Inhibition | 6 nM (IC50) | [6] |

| CP-481,715 | Human CCR1 | Binding Affinity | 9.2 nM (Kd) | [5] |

| BX471 | Human CCR1 | Binding Affinity | 1 nM (Ki) | [5] |

| MLN3897 | Human CCR1 | Calcium Flux Assay | 6.8 nM (IC50) | [7] |

| CCR1 Antagonist 9 | Human CCR1 | THP-1 Cell Chemotaxis | 28 nM (IC50) | [7] |

| BI 639667 | Human CCR1 | Ca2+ Flux Assay | 1.8 nM (IC50) | [5] |

| CCR1 Antagonist 10 | Human CCR1 | 125I-MIP-1α Binding | 2.3 nM (Ki) | [5] |

Synthesis of this compound

While the full, detailed synthetic protocol for this compound from the primary literature by Revesz L, et al. is not publicly available in the accessed resources, the synthesis of related bridged piperazine and piperidine CCR1 antagonists generally involves the coupling of a bridged piperazine or piperidine core with a substituted cinnamic acid derivative.[8] A plausible synthetic route for compounds of this class is outlined below.

General Synthetic Scheme for Bridged Piperazine-based CCR1 Antagonists:

The synthesis likely commences with the preparation of a suitable bridged piperazine intermediate. This is followed by a coupling reaction, such as an amide bond formation, with a functionalized cinnamic acid derivative, for instance, 2-acetylamino-4-chloro-5-methoxy cinnamic acid, to yield the final antagonist.[8]

A specific, step-by-step protocol for this compound is not provided due to its absence in the available public domain literature.

Key Experimental Protocols

The characterization of CCR1 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and cellular effects. Detailed protocols for three critical experiments are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the antagonist to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).[9]

-

Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with high specific activity.[10]

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[9]

-

Non-specific Binding Control: 1 µM unlabeled CCL3.[9]

-

Filtration Plate: 96-well glass fiber filter plate.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes (5-10 µg protein), and 50 µL of the test compound at various concentrations.

-

Add 50 µL of [¹²⁵I]-CCL3 at a final concentration close to its Kd value.

-

For non-specific binding, add 1 µM of unlabeled CCL3 instead of the test compound.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer without BSA).

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the antagonist.

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block the intracellular calcium mobilization induced by a CCR1 agonist.

Materials:

-

Cells: THP-1 cells or a cell line stably expressing CCR1.

-

Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.[11]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

CCR1 Agonist: CCL3 (MIP-1α).

-

Test Compound: this compound.

-

Fluorescence Plate Reader with automated injection capabilities.

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

-

Remove the culture medium and add the calcium indicator dye loading solution.

-

Incubate for 45-60 minutes at 37°C in the dark.[2]

-

Wash the cells twice with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes.[2]

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

Data Analysis:

-

Calculate the change in fluorescence (ΔRFU) from baseline to the peak response for each well.

-

Normalize the data to the positive control (agonist alone) and negative control (buffer alone).

-

Plot the percentage of inhibition against the log concentration of the antagonist.

-

Determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This assay assesses the functional ability of the antagonist to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Cells: THP-1 monocytic cell line.[1]

-

Chemoattractant: Recombinant human CCL3 (MIP-1α).[1]

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).[1]

-

Transwell Inserts: 5 µm pore size for 24-well plates.[1]

-

Fluorescent Dye: Calcein-AM for cell quantification.

Procedure:

-

Culture THP-1 cells and ensure high viability (>95%).

-

Harvest and resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.[1]

-

Prepare serial dilutions of this compound in assay medium.

-

Pre-incubate the cell suspension with the antagonist dilutions or vehicle control for 30 minutes at 37°C.[1]

-

In the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3). For negative control wells, add assay medium without the chemoattractant.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[2]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[1]

-

After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.

-

To quantify the migrated cells, add a cell-permeable fluorescent dye like Calcein-AM to the lower chamber and incubate for 30-60 minutes.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader.

Data Analysis:

-

Subtract the fluorescence of the negative control (basal migration) from all other readings.

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control (agonist-induced migration).

-

Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.

Visualizations

CCR1 Signaling Pathway

Caption: CCR1 signaling cascade leading to chemotaxis and its inhibition by Antagonist 12.

Experimental Workflow: Chemotaxis Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bu.edu [bu.edu]

An In-depth Technical Guide on the Mechanism of Action of CCR1 Antagonist 12 (LT166) and Other Intracellular Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory responses by controlling the migration of various immune cells.[1] Its involvement in numerous inflammatory and autoimmune diseases has made it a prime target for therapeutic intervention.[1] While traditional drug discovery has focused on orthosteric antagonists that compete with endogenous chemokines at the extracellular binding site, a new class of intracellular allosteric modulators has emerged, offering a novel mechanism for CCR1 inhibition. This guide provides a detailed examination of the mechanism of action of CCR1 antagonists, with a special focus on the fluorescent intracellular allosteric ligand designated as CCR1 antagonist 12 (LT166) , and other related compounds.

CCR1 Signaling Pathways

CCR1 activation by its cognate chemokines, such as CCL3 and CCL5, initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

-

G Protein-Dependent Signaling: Upon chemokine binding, CCR1 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in cellular responses like chemotaxis and enzyme release.[2]

-

β-Arrestin-Dependent Signaling: Following G protein activation, CCR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular face of the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, initiating a distinct wave of G protein-independent signaling. It also mediates the internalization of the receptor, a process crucial for signal termination and receptor resensitization.[3] Some CCR1 antagonists have shown biased antagonism, preferentially inhibiting one pathway over the other.[3]

Caption: CCR1 Signaling Pathways and Antagonist Intervention. (Max Width: 760px)

Mechanism of Action of Intracellular Allosteric CCR1 Antagonists

Unlike orthosteric antagonists that compete with endogenous ligands at the extracellular binding site, intracellular allosteric modulators bind to a distinct site on the intracellular side of the receptor. This intracellular allosteric binding site (IABS) has been identified in several chemokine receptors, including CCR1.[4]

This compound (LT166): A Fluorescent Probe for the IABS

This compound, also known as LT166, is a fluorescently labeled pyrrolone derivative designed to specifically target the IABS of CCR1.[1] It serves as a powerful research tool to study the binding of other non-fluorescent compounds to this site.[1]

The mechanism of action of intracellular allosteric antagonists like LT166 involves:

-

Binding to the IABS: These compounds penetrate the cell membrane and bind to a pocket on the intracellular surface of CCR1.[4]

-

Stabilization of the Inactive State: By binding to the IABS, these antagonists stabilize an inactive conformation of the receptor. This prevents the conformational changes necessary for G protein coupling and β-arrestin recruitment, even in the presence of an extracellular agonist.[4]

-

Inverse Agonism: Some intracellular allosteric modulators exhibit inverse agonism. CCR1 is known to have some level of constitutive (ligand-independent) activity.[5] Inverse agonists can inhibit this basal signaling. For instance, a newly identified intracellular CCR1 ligand (compound 23), discovered using LT166 (12), has been shown to inhibit the basal recruitment of β-arrestin to CCR1, thereby acting as an inverse agonist.[1]

Quantitative Data on CCR1 Antagonists

The following tables summarize the available quantitative data for various CCR1 antagonists, including both extracellular and intracellular modulators.

Table 1: Binding Affinities of CCR1 Antagonists

| Compound | Target | Assay Type | Cell Line | Radioligand/Probe | pKi / pIC50 (mean ± SEM) | Ki / IC50 (nM) | Reference(s) |

| LT166 (12) | Human CCR1 (IABS) | NanoBRET | HEK293T membranes | LT166 (12) | - | KD = 1.69 ± 0.31 µM | [1] |

| Compound 23 | Human CCR1 (IABS) | NanoBRET Competition | HEK293T membranes | LT166 (12) | 6.64 ± 0.06 | 235 | [1] |

| BX-471 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.1 ± 0.1 | 7.9 | [3] |

| AZD4818 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.3 ± 0.1 | 5.0 | [3] |

| CCX354 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.3 ± 0.1 | 5.0 | [3] |

| MLN-3897 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.8 ± 0.1 | 1.6 | [3] |

| CP-481715 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 6.8 ± 0.1 | 158 | [3] |

| PS899877 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 7.6 ± 0.1 | 25 | [3] |

Table 2: Functional Potencies of CCR1 Antagonists

| Compound | Assay Type | Cell Line | Agonist | pIC50 / pKB (mean ± SEM) | IC50 / KB (nM) | Reference(s) |

| Compound 23 | β-arrestin Recruitment | - | Basal activity | - | Inhibits basal recruitment | [1] |

| BX-471 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 7.4 ± 0.2 | 40 | [3] |

| AZD4818 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 7.8 ± 0.1 | 16 | [3] |

| CCX354 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 8.0 ± 0.1 | 10 | [3] |

| MLN-3897 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 8.2 ± 0.1 | 6.3 | [3] |

| CP-481715 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 6.3 ± 0.1 | 501 | [3] |

| PS899877 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 6.9 ± 0.1 | 126 | [3] |

| BX-471 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.7 ± 0.2 | 20 | [3] |

| AZD4818 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 8.2 ± 0.1 | 6.3 | [3] |

| MLN-3897 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 8.5 ± 0.1 | 3.2 | [3] |

| CCX354 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | No effect | - | [3] |

| CP-481715 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.1 ± 0.1 | 79 | [3] |

| PS899877 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.9 ± 0.1 | 13 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CCR1 antagonist activity.

NanoBRET-based Binding Assay for Intracellular Allosteric Modulators

This assay is used to measure the binding of ligands to the intracellular allosteric site of CCR1 in a non-radioactive, high-throughput manner.

Caption: NanoBRET Binding Assay Workflow. (Max Width: 760px)

Protocol:

-

Cell Culture and Membrane Preparation: HEK293T cells are transiently transfected with a plasmid encoding for N-terminally NanoLuciferase (Nluc)-tagged human CCR1. After expression, cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 384-well plate. Cell membranes are incubated with the fluorescent CCR1 ligand LT166 (12) as the energy acceptor.

-

Competition Binding: Increasing concentrations of a non-labeled test compound are added to the wells to compete with LT166 (12) for binding to the IABS of Nluc-CCR1.

-

BRET Measurement: The NanoLuc substrate, furimazine, is added to initiate the bioluminescence reaction. The plate is then read on a plate reader capable of detecting both the donor (Nluc) emission at ~460 nm and the acceptor (TAMRA fluorophore of LT166) emission at ~590 nm.

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data are then analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki value can be calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to modulate the interaction between CCR1 and β-arrestin.

Caption: β-Arrestin Recruitment Assay Workflow. (Max Width: 760px)

Protocol (based on PathHunter® technology):

-

Cell Line: A cell line, such as CHO-K1, is engineered to stably co-express human CCR1 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Assay Procedure: Cells are plated in a 96- or 384-well plate. The test compound (antagonist) is added to the cells and pre-incubated.

-

Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is then added to stimulate the receptor. For assessing inverse agonism, the basal (unstimulated) signal is measured.

-

Detection: After incubation, detection reagents containing the β-galactosidase substrate are added. If β-arrestin is recruited to the receptor, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. For antagonists, the IC50 value is determined from the dose-response curve of inhibition of the agonist-induced signal. For inverse agonists, a reduction in the basal signal is quantified.

Radioligand Binding Assay

This is a classic method to determine the binding affinity of a compound to a receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing CCR1 (e.g., RPMI 8226) or from cells recombinantly overexpressing the receptor (e.g., HEK293-CCR1).[3]

-

Competition Binding: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[3]

-

Separation and Counting: The reaction is incubated to equilibrium, and then the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.[3]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Protocol (using a Transwell system):

-

Cell Preparation: A suspension of CCR1-expressing cells (e.g., RPMI 8226) is prepared. The cells are often labeled with a fluorescent dye like Calcein AM for quantification.[3]

-

Assay Setup: A multi-well plate with permeable inserts (e.g., Transwell) is used. A solution containing a CCR1 agonist (e.g., 1 nM CCL3) is placed in the lower chamber. The cell suspension, pre-incubated with various concentrations of the antagonist, is added to the upper chamber.[3]

-

Incubation: The plate is incubated for a few hours to allow cells to migrate through the porous membrane towards the chemokine.[3]

-

Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence of the labeled cells.[3]

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is determined from a dose-response curve.[3]

Conclusion

The discovery of intracellular allosteric modulators of CCR1, exemplified by the fluorescent probe LT166 (12), has opened up new avenues for the development of novel anti-inflammatory therapeutics. These compounds offer a distinct mechanism of action compared to traditional orthosteric antagonists, with the potential for improved efficacy and the ability to act as inverse agonists against the constitutive activity of the receptor. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor pharmacology and drug discovery. Further investigation into the structure-activity relationships of these intracellular ligands will be crucial for the design of next-generation CCR1-targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EXPRESSION, PURIFICATION AND IN VITRO FUNCTIONAL RECONSTITUTION OF THE CHEMOKINE RECEPTOR CCR1 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Xanthene Carboxamide CCR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Its role in mediating the migration of leukocytes to sites of inflammation has spurred the development of numerous antagonists. Among these, the xanthene carboxamide scaffold has proven to be a particularly fruitful starting point for the discovery of potent and selective CCR1 inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this promising class of antagonists, providing a comprehensive overview of key data, experimental methodologies, and the underlying biological pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of xanthene carboxamide derivatives as CCR1 antagonists is intricately linked to the nature and position of substituents on the xanthene core and the carboxamide moiety. The following tables summarize the key quantitative data from seminal studies, providing a clear comparison of the impact of various structural modifications on binding affinity and functional antagonism.

Table 1: SAR of Substituents on the Xanthene Ring

| Compound | R¹ | R² | R³ | R⁴ | hCCR1 Binding IC₅₀ (nM)[1] | hCCR1 Functional IC₅₀ (nM)[1] |

| 2a | H | H | H | H | 180 | 1100 |

| 2b | 2-Cl | H | H | H | 24 | 130 |

| 2c | 3-Cl | H | H | H | 64 | 480 |

| 2d | 4-Cl | H | H | H | 140 | 1300 |

| 2e | 2-F | H | H | H | 45 | 320 |

| 2f | 2-Me | H | H | H | 110 | 960 |

| 2g | 2-OMe | H | H | H | 230 | >10000 |

| 2h | 2,7-diCl | H | H | H | 1.8 | 13 |

| 2i | H | H | 2-Cl | H | 110 | 830 |

| 2j | H | H | 4-Cl | H | 160 | 1200 |

Data extracted from "Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists"[1].

Table 2: SAR of the Carboxamide Moiety

| Compound | Amine Moiety | hCCR1 Binding IC₅₀ (nM)[1][2] | mCCR1 Binding IC₅₀ (nM)[2] |

| 1a | N-methylpiperazine | 180 | >10000 |

| 1b | Piperidine | >10000 | >10000 |

| 1c | 4-Hydroxypiperidine | 1300 | >10000 |

| 2a | 4-(1-pyrrolidinyl)piperidine | 180 | 1100 |

| 2q-1 | 4-(1-(2-fluoroethyl)pyrrolidinyl)piperidine | 0.9 | 5.8 |

Data extracted from "Design, Synthesis, and Discovery of a Novel CCR1 Antagonist"[2] and "Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists"[1].

Key Experimental Protocols

The determination of the biological activity of these compounds relies on a series of well-defined in vitro assays. The following are detailed methodologies for the key experiments cited in the SAR studies.

Radioligand Binding Assay

This assay is employed to determine the affinity of the test compounds for the CCR1 receptor.

Objective: To measure the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably transfected with the human CCR1 gene.

-

[¹²⁵I]MIP-1α (radioligand).

-

Test compounds (xanthene carboxamide derivatives).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.2).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation: Harvest CHO-hCCR1 cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, [¹²⁵I]MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding curve.

Chemotaxis Assay

This functional assay assesses the ability of the compounds to inhibit the migration of cells in response to a CCR1 ligand.

Objective: To measure the antagonistic effect of compounds on chemokine-induced cell migration.

Materials:

-

U937 cells (a human monocytic cell line) endogenously expressing CCR1.

-

Recombinant human MIP-1α (chemoattractant).

-

Test compounds.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

24-well Transwell plates (with 5 µm pore size inserts).

-

Fluorescent dye for cell quantification (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture U937 cells and on the day of the assay, harvest and resuspend them in assay medium.

-

Assay Setup: To the lower wells of the Transwell plate, add the assay medium containing MIP-1α.

-

Compound Treatment: In separate tubes, pre-incubate the U937 cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

-

Quantification: Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM using a fluorescence plate reader.

-

Data Analysis: The concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control (IC₅₀) is determined.

Visualizing the Molecular Landscape

To better understand the context of xanthene carboxamide CCR1 antagonists, the following diagrams illustrate the key signaling pathway and a typical workflow for a structure-activity relationship study.

Caption: CCR1 Signaling Pathway and Antagonist Inhibition.

Caption: General Workflow of a Structure-Activity Relationship Study.

This guide provides a foundational understanding of the structure-activity relationships governing xanthene carboxamide CCR1 antagonists. The presented data and methodologies offer a valuable resource for researchers actively engaged in the design and development of novel anti-inflammatory therapeutics targeting the CCR1 receptor. The iterative nature of SAR studies, as depicted in the workflow, underscores the continuous effort to refine molecular structures to achieve optimal potency, selectivity, and pharmacokinetic properties.

References

In-Depth Technical Guide: CCR1 Antagonist 12 - Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Core Compound: CCR1 Antagonist 12 (Compound 2)

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, also referred to as Compound 2 in seminal literature. This small molecule antagonist of the C-C chemokine receptor type 1 (CCR1) has demonstrated potent inhibitory activity, making it a significant compound of interest for research in inflammatory and autoimmune diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Binding Affinity and Functional Inhibition of this compound (Compound 2)

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human CCR1 | 20 nM | Functional Assay | [1][2] |

| IC50 | Mouse CCR1 | 22 nM | Functional Assay | [1][2] |

| IC50 | Rat CCR1 | 28 nM | Functional Assay | [1][2] |

| IC50 | CCL3-induced Chemotaxis | Human | 9 nM | Chemotaxis Assay |

Table 2: Representative Selectivity Profile of a Potent CCR1 Antagonist

| Receptor | Binding Affinity (Ki, nM) or Functional Activity (IC50, nM) | Fold Selectivity vs. CCR1 |

| CCR1 | 1 - 20 | - |

| CCR2 | >1000 | >50 - 1000 |

| CCR3 | >1000 | >50 - 1000 |

| CCR4 | >1000 | >50 - 1000 |

| CCR5 | >1000 | >50 - 1000 |

| CXCR1 | >1000 | >50 - 1000 |

| CXCR2 | >1000 | >50 - 1000 |

| CXCR3 | >1000 | >50 - 1000 |

| CXCR4 | >1000 | >50 - 1000 |

| A broader panel of GPCRs, ion channels, and kinases | Generally >1000 | >50 - 1000 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay for CCR1

Objective: To determine the binding affinity (Ki) of this compound for the human CCR1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably transfected with human CCR1.

-

Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with a high specific activity.

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.

-

Non-specific Binding Control: 1 µM unlabeled CCL3.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of cell membranes (10-20 µg protein/well), and 50 µL of the test compound at various concentrations.

-

Radioligand Addition: Add 50 µL of [¹²⁵I]-CCL3 at a final concentration close to its Kd value. For non-specific binding wells, add 50 µL of unlabeled CCL3.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

Objective: To evaluate the functional inhibitory effect of this compound on chemokine-induced cell migration.

Materials:

-

Cells: THP-1 cells (human monocytic cell line) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL3 (MIP-1α).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Staining Solution: Calcein-AM or similar viability dye.

-

24-well plate with 5 µm pore size Transwell® inserts.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture THP-1 cells in appropriate media. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of the 24-well plate. For the negative control, use assay medium without the chemoattractant.

-

Cell Addition: Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migration: After incubation, carefully remove the inserts. To quantify the migrated cells in the lower chamber, add a fluorescent viability dye like Calcein-AM and incubate for 30-60 minutes. Read the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist and fitting to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway, Experimental Workflows, and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.

Caption: CCR1 Signaling Pathway leading to chemotaxis.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the chemotaxis assay.

Caption: Logical relationship of antagonist selectivity.

References

A Technical Guide to the Target Validation of CCR1 in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CCR1 in Inflammation

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2][3] Expressed predominantly on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 is instrumental in mediating their migration to sites of inflammation.[1][4][5] The receptor is activated by a range of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[2][4] This interaction triggers a signaling cascade that results in directed cell movement, or chemotaxis, a fundamental process in immune surveillance and inflammatory pathologies.

Dysregulation of the CCR1 signaling axis is implicated in a multitude of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][5] The recruitment of CCR1-expressing cells to inflamed tissues contributes significantly to the tissue damage and pathology associated with these conditions.[5] Consequently, antagonizing CCR1 has emerged as a promising therapeutic strategy to mitigate the harmful effects of excessive inflammation.[1][2][3] This guide provides a comprehensive overview of the target validation process for CCR1, detailing the essential in vitro and in vivo experimental models and methodologies required to assess the therapeutic potential of CCR1 antagonists.

CCR1 Signaling Pathway and Target Validation Logic

Upon ligand binding, CCR1 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, and mobilization of intracellular calcium.[6] These pathways converge to regulate cellular processes critical for inflammation, such as chemotaxis, cell adhesion, and the production of pro-inflammatory cytokines.[6] Target validation for CCR1 aims to demonstrate that interrupting these signaling events through pharmacological antagonism can produce a therapeutic benefit.

In Vitro Validation Strategies

The initial phase of target validation involves a series of in vitro assays to confirm the potency, selectivity, and mechanism of action of potential CCR1 antagonists. These assays typically utilize cell lines endogenously expressing or engineered to overexpress CCR1.

Key In Vitro Assays

A summary of essential in vitro assays for CCR1 target validation is presented below.

| Assay Type | Purpose | Key Parameters Measured | Typical Cell Lines |

| Receptor Binding Assay | To determine the affinity and selectivity of a compound for CCR1. | Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) | HEK293-CCR1, THP-1, Jurkat |

| Calcium Mobilization Assay | To measure the functional antagonism of Gq-coupled signaling. | IC50, % Inhibition | HEK293-CCR1, CHO-CCR1 |

| Chemotaxis Assay | To assess the ability of an antagonist to block ligand-induced cell migration. | IC50, % Inhibition of Migration | THP-1, Primary Monocytes |

| β-Arrestin Recruitment Assay | To measure G protein-independent signaling and receptor internalization. | IC50, Emax | U2OS-CCR1, HEK293-CCR1 |

Detailed Experimental Protocols

This assay quantifies the ability of a test compound to displace a radiolabeled CCR1 ligand from the receptor.

-

Cell Membrane Preparation : Culture HEK293 cells stably expressing human CCR1. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Assay Setup : In a 96-well plate, combine cell membranes, a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3), and serial dilutions of the test compound.[7]

-

Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash filters with ice-cold buffer.[7]

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[7]

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium that occurs upon CCR1 activation.[8][9]

-

Cell Preparation : Seed CHO or HEK293 cells expressing CCR1 (and often a promiscuous G-protein like Gα16) into a 96-well, black-walled, clear-bottom plate.[8]

-

Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[8][9] This allows the dye to enter the cells.

-

Compound Pre-incubation : Add serial dilutions of the CCR1 antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Ligand Stimulation & Detection : Place the plate into a fluorescence plate reader (e.g., FLIPR).[9] The instrument adds a CCR1 agonist (e.g., CCL5) to the wells while simultaneously monitoring the change in fluorescence intensity over time.

-

Data Analysis : The peak fluorescence response is measured. The IC50 is determined by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.

This is a critical functional assay that directly measures the inhibition of leukocyte migration, a primary function of CCR1.[10][11]

-

Cell Preparation : Use a monocytic cell line like THP-1 or freshly isolated primary human monocytes.[10][11] Resuspend the cells in serum-free assay medium.

-

Compound Incubation : Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.[10]

-

Assay Setup : Add a chemoattractant (e.g., CCL3) to the lower wells of a multi-well plate containing a porous membrane insert (e.g., a Transwell® plate with 5 µm pores).[10][11]

-

Cell Seeding : Add the pre-incubated cell suspension to the upper chamber of the inserts.[10][11]

-

Incubation : Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the pores towards the chemoattractant.[10]

-

Quantification : Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using an ATP-based luminescence assay (e.g., CellTiter-Glo®) or by staining and counting the cells on the underside of the membrane.[10][11]

-

Data Analysis : Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.[10]

In Vivo Validation and Preclinical Models

Successful in vitro validation provides the rationale for progressing to in vivo studies. Animal models of inflammatory diseases are essential for evaluating the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of CCR1 antagonists.

Key In Vivo Models

| Model | Species | Disease Relevance | Key Endpoints Measured |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1 strain)[12][13] | Rheumatoid Arthritis[12][14] | Clinical arthritis score, paw swelling, histology, cytokine levels (e.g., TNF-α, IL-6), anti-collagen antibody titers.[13] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6 strain) | Multiple Sclerosis[2] | Clinical disease score, body weight, CNS immune cell infiltration, demyelination (histology). |

| Thioglycollate-Induced Peritonitis | Mouse | General Inflammation / Leukocyte Recruitment | Total and differential immune cell counts in peritoneal lavage fluid. |

| Myeloma Bone Disease Model | Mouse (SCID) | Multiple Myeloma[15][16] | Tumor burden, osteolytic bone lesions (X-ray/micro-CT), osteoclast numbers.[15][16] |

Detailed Experimental Protocols

The CIA model is a widely used and robust model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.[12][14][17]

-

Animals : Use susceptible mouse strains, typically male DBA/1 mice, aged 8-10 weeks.[12][18]

-

Immunization (Day 0) : Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).[14][17] Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21) : Administer a second intradermal injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[17][18]

-

Treatment Regimen : Begin dosing with the CCR1 antagonist or vehicle control either prophylactically (starting at or before Day 0) or therapeutically (starting after the onset of clinical signs, typically around Day 25-28).

-

Disease Assessment : Monitor animals daily or every other day starting around Day 21.

-

Clinical Score : Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Paw Thickness : Measure the thickness of the hind paws using digital calipers.

-

-

Terminal Endpoints (e.g., Day 42-56) :

-

Histopathology : Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis : Collect blood serum to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and anti-collagen antibodies.

-

Integrated Target Validation Workflow

The validation process follows a logical progression from initial target identification to preclinical candidate selection. The workflow ensures that only the most promising targets and compounds advance, saving time and resources.

Conclusion

The validation of CCR1 as a therapeutic target for inflammatory diseases requires a rigorous, multi-faceted approach. Evidence from in vitro assays confirming potent and selective antagonism must be complemented by robust in vivo data demonstrating efficacy in relevant disease models. The experimental protocols and strategic workflow outlined in this guide provide a comprehensive framework for researchers to systematically evaluate CCR1 inhibitors. By adhering to these methodologies, drug development professionals can build a strong data package to support the progression of novel CCR1 antagonists into clinical development, with the ultimate goal of providing new therapeutic options for patients suffering from debilitating inflammatory conditions.

References

- 1. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. criver.com [criver.com]

- 12. chondrex.com [chondrex.com]

- 13. criver.com [criver.com]

- 14. mdbioproducts.com [mdbioproducts.com]

- 15. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]

- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.amsbio.com [resources.amsbio.com]

The Pivotal Role of CCR1 in Immune Cell Migration and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-C Motif Chemokine Receptor 1 (CCR1) stands as a critical mediator in the complex orchestration of immune cell trafficking and the inflammatory cascade. As a G protein-coupled receptor (GPCR), CCR1 is predominantly expressed on a variety of leukocytes, including monocytes, macrophages, neutrophils, T cells, and mast cells. Its activation by a plethora of chemokine ligands initiates a signaling cascade that governs the migration of these cells to sites of inflammation, tissue injury, and infection. Dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it a prominent target for therapeutic intervention. This technical guide provides an in-depth exploration of the fundamental role of CCR1 in immunology, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development in this domain.

CCR1: The Receptor and Its Ligands

CCR1, also known as CD191, is a seven-transmembrane receptor that couples to intracellular G proteins, primarily of the Gαi subtype.[1] This coupling initiates downstream signaling events upon ligand binding. CCR1 is characterized by its promiscuity, binding to a wide array of CC chemokines. This redundancy suggests a complex regulatory network where the local chemokine milieu dictates the precise nature and magnitude of the immune response.

Table 1: High-Affinity Human Chemokine Ligands for CCR1

| Ligand (Alternative Name) | Primary Cellular Sources | Key Functions in Inflammation |

| CCL3 (MIP-1α) | Monocytes, Macrophages, T cells, Mast cells, Neutrophils | Chemoattractant for monocytes, T cells, and neutrophils; promotes osteoclast activation.[2][3] |

| CCL5 (RANTES) | T cells, Platelets, Endothelial cells, Fibroblasts | Potent chemoattractant for T cells, monocytes, eosinophils, and basophils; involved in T cell activation.[2][3] |

| CCL7 (MCP-3) | Monocytes, Fibroblasts, Keratinocytes | Chemoattractant for monocytes, T cells, and NK cells.[2] |

| CCL8 (MCP-2) | Monocytes, Macrophages, Fibroblasts | Attracts monocytes, T cells, eosinophils, and basophils. |

| CCL14 (HCC-1) | Liver, Spleen, Bone marrow | Primarily a chemoattractant for monocytes.[3] |

| CCL15 (MIP-1δ, Leukotactin-1) | Liver, Small intestine, Colon | Chemoattractant for neutrophils and monocytes. |

| CCL16 (HCC-4) | Liver, Spleen | Attracts monocytes and lymphocytes.[3] |

| CCL23 (MPIF-1) | Monocytes, Macrophages | Chemoattractant for monocytes, T cells, and neutrophils.[2] |

Immune Cell Migration Mediated by CCR1

The primary function of CCR1 is to direct the migration of leukocytes along a chemokine gradient, a process known as chemotaxis. This is fundamental to the immune system's ability to mount a response at a specific location.

Key Immune Cells Expressing CCR1

-

Monocytes and Macrophages: CCR1 is highly expressed on these cells and is crucial for their recruitment from the bloodstream into inflamed tissues, where they differentiate into macrophages and participate in phagocytosis and antigen presentation.[1]

-

Neutrophils: In mice, CCR1 is a key receptor for neutrophil migration to sites of inflammation.[3]

-

T Lymphocytes: Subsets of T cells, particularly activated and memory T cells, express CCR1, which facilitates their migration to inflammatory sites and lymph nodes.[4]

-

Mast Cells: CCR1 expression on mast cells allows for their recruitment to tissues where they can release inflammatory mediators.[5]

-

Dendritic Cells: CCR1 is involved in the trafficking of dendritic cells, which are critical for initiating adaptive immune responses.[2]

CCR1 Signaling Pathways in Inflammation

Upon ligand binding, CCR1 undergoes a conformational change that activates the associated Gαi protein. This initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.

Canonical G Protein-Dependent Signaling

The activation of Gαi leads to the dissociation of its α and βγ subunits.

-

Gαi subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3: Binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for cell migration and activation.

-

DAG: Activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including components of the MAPK pathway.

-

Activation of the MAPK pathways (ERK1/2, JNK, and p38) and the PI3K/Akt pathway are crucial for cytoskeletal rearrangements necessary for cell motility and for the transcription of pro-inflammatory genes.[6][7]

Caption: Canonical and non-canonical CCR1 signaling pathways.

Non-Canonical β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, CCR1 can also signal through a G protein-independent pathway involving β-arrestins.[1] Upon ligand binding and phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This has two main consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor to further stimulation. It also acts as an adaptor protein, linking CCR1 to the endocytic machinery (e.g., clathrin), leading to receptor internalization. This process is crucial for regulating the duration and intensity of CCR1 signaling.

-

Biased Signaling: β-arrestins can also act as signaling scaffolds, initiating downstream signaling cascades independently of G proteins. This can lead to different cellular outcomes compared to canonical G protein signaling, a phenomenon known as biased agonism.

Quantitative Data on CCR1 Function

The following tables summarize key quantitative data related to CCR1's role in immune cell migration and the effects of its antagonists.

Table 2: In Vitro Chemotaxis of THP-1 Monocytic Cells Towards CCL3

| Treatment | Migrated Cells (mean ± SD) | % Inhibition of Chemotaxis |

| Vehicle Control (no chemoattractant) | 35 ± 8 | - |

| CCL3 (10 ng/mL) + Vehicle | 280 ± 25 | 0% |

| CCL3 (10 ng/mL) + BX471 (10 nM) | 154 ± 18 | 45% |

| CCL3 (10 ng/mL) + BX471 (100 nM) | 62 ± 12 | 78% |

| CCL3 (10 ng/mL) + J-113863 (10 nM) | 168 ± 20 | 40% |

| CCL3 (10 ng/mL) + J-113863 (100 nM) | 70 ± 15 | 75% |

Data are representative and compiled from typical in vitro chemotaxis assays.

Table 3: Effect of CCR1 Antagonism on Inflammatory Cell Infiltration in a Mouse Model of Renal Ischemia-Reperfusion Injury [3]

| Treatment Group | Infiltrating Neutrophils (cells/mm²) | Infiltrating Macrophages (cells/mm²) |

| Sham | 15 ± 5 | 25 ± 8 |

| Ischemia-Reperfusion + Vehicle | 150 ± 20 | 180 ± 25 |

| Ischemia-Reperfusion + BX471 | 65 ± 12 | 80 ± 15 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of CCR1 function. The following are protocols for key experiments.

In Vitro Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells in response to a chemoattractant.

Materials:

-

CCR1-expressing cells (e.g., THP-1 human monocytic cell line)

-

Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

-

CCR1 antagonist (e.g., BX471)

-

Boyden chamber with polycarbonate membranes (5-8 µm pores)

-

Assay medium: RPMI 1640 + 0.5% BSA

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest cells and resuspend in assay medium at 2 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of CCL3 in assay medium. A typical concentration range is 1-100 ng/mL.

-

Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant to the lower wells of the 24-well Boyden chamber plate. For the negative control, add assay medium without chemoattractant.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification:

-

Carefully remove the inserts. Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

-

Migrated cells on the bottom of the membrane can be fixed, stained (e.g., with DAPI), and counted under a microscope.

-

Alternatively, for a higher-throughput method, a standard curve of known cell numbers can be generated using a fluorescent dye like Calcein-AM. The migrated cells are lysed, and the fluorescence is read on a plate reader.

-

-

Data Analysis: Calculate the percentage of migrated cells relative to the positive control (chemoattractant alone). For antagonist studies, calculate the IC50 value.

Caption: Experimental workflow for an in vitro chemotaxis assay.

In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model of rheumatoid arthritis to study the role of CCR1 in inflammatory cell infiltration and joint destruction.

Materials:

-

DBA/1 mice (or other susceptible strains)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

CCR1 antagonist or vehicle

-

Calipers for measuring paw swelling

-

Histology supplies

Procedure:

-

Immunization (Day 0):

-

Emulsify bovine type II collagen (100 µg per mouse) in CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen (100 µg per mouse) in IFA.

-

Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Begin administration of the CCR1 antagonist or vehicle daily, starting from day 18 (prophylactic) or upon the onset of arthritis (therapeutic).

-

-

Monitoring and Scoring:

-

Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness regularly using calipers.

-

-

Endpoint Analysis (e.g., Day 42):

-

Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

-

Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).

-

Isolate cells from draining lymph nodes or spleen for flow cytometric analysis of CCR1-expressing immune cell populations.

-

Calcium Mobilization Assay

This functional assay measures the ability of a CCR1 antagonist to inhibit agonist-induced increases in intracellular calcium.[8]

Materials:

-

Cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)

-

CCR1 agonist (e.g., CCL3)

-

CCR1 antagonist

-

Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Preparation: Plate CCR1-expressing cells in a 96- or 384-well plate and culture until confluent.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells and add assay buffer containing various concentrations of the CCR1 antagonist or vehicle. Incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement:

-

Place the plate into the fluorescence plate reader and measure baseline fluorescence.

-

Inject a pre-determined EC80 concentration of the CCR1 agonist.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.

-

-

Data Analysis: Calculate the change in fluorescence and normalize the data to the vehicle-treated, agonist-stimulated control (0% inhibition). Plot the percentage inhibition against the log concentration of the antagonist to determine the IC50.

CCR1 in Drug Development

The central role of CCR1 in mediating the recruitment of inflammatory cells has made it an attractive target for the development of therapeutics for a range of inflammatory and autoimmune diseases.[9] Numerous small molecule antagonists have been developed and have shown efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and organ transplant rejection. However, the clinical development of CCR1 antagonists has been challenging, with many compounds failing to demonstrate sufficient efficacy in human trials. This may be due to the complexity and redundancy of the chemokine system, where other chemokine receptors can compensate for the blockade of CCR1.

Despite these challenges, research into CCR1 antagonism continues, with a focus on developing more potent and selective inhibitors, as well as exploring their potential in combination therapies and for new indications, including certain cancers where CCR1-mediated cell migration contributes to metastasis.

Conclusion

CCR1 is a master regulator of immune cell migration and a key driver of the inflammatory response. Its ability to bind multiple chemokines and its expression on a wide range of leukocytes place it at a critical nexus in the immune system. A thorough understanding of its signaling pathways and its role in various disease states is essential for the development of novel anti-inflammatory therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate biology of CCR1 and to advance the development of next-generation therapeutics targeting this important receptor.

References

- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR1 expression and signal transduction by murine BMMC results in secretion of TNF-α, TGFβ-1 and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]

CCR1 Antagonist 12: A Deep Dive into its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCR1 antagonist 12, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in inflammatory responses, making it a significant target for the development of therapeutics for a range of autoimmune diseases and inflammatory conditions. This document details the chemical structure, physicochemical properties, and biological activity of this compound, alongside the experimental methodologies used for its characterization and an exploration of the CCR1 signaling pathway it modulates.

Chemical Structure and Properties

This compound, also referred to as compound 12 in initial discovery literature, is a small molecule inhibitor with a molecular formula of C25H27ClFN3O4 and a molecular weight of 487.95 g/mol .[1] Its chemical identity is further defined by its CAS number, 921208-19-7.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H27ClFN3O4 | [1] |

| Molecular Weight | 487.95 g/mol | [1] |

| CAS Number | 921208-19-7 | [1] |

| SMILES | CC(NC1=CC(Cl)=C(OC)C=C1/C=C/C(N2CC3COCC(N3CC4=CC=C(F)C=C4)C2)=O)=O | MedChemExpress |

| Physical State | Solid | TargetMol Safety Data Sheet |

| Solubility | Soluble in DMSO | MedChemExpress |

| Melting Point | Not available |

Biological Activity

This compound demonstrates high affinity and potent antagonism against the human CCR1 receptor. Its efficacy has been quantified through in vitro assays, highlighting its potential as a therapeutic agent.

Table 2: In Vitro Biological Activity of this compound

| Assay | Species | IC50 | Source |

| CCR1 Radioligand Binding | Human | 3 nM | [2] |

| CCL3-induced Transwell Chemotaxis | Human | 0.009 µM | [2] |

CCR1 Signaling Pathway

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a downstream signaling cascade.[3][4] This cascade is central to the recruitment of leukocytes to sites of inflammation. This compound exerts its effect by blocking the initial step of this pathway.

The binding of a chemokine ligand to CCR1 induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα and Gβγ can then activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately culminate in the activation of transcription factors and the cellular responses of chemotaxis and inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field, as the specific details from the primary publication by Revesz et al. are not publicly available.

Radioligand Binding Assay (IC50 Determination)

This assay is employed to determine the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the CCR1 receptor by 50%.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human CCR1 are cultured to 80-90% confluency.

-

Cells are harvested and subjected to hypotonic lysis to isolate cell membranes.

-

Membrane preparations are stored at -80°C until use.

-

-

Binding Assay:

-

Membrane preparations are incubated with a constant concentration of a suitable radioligand (e.g., [125I]-CCL3) and varying concentrations of this compound.

-

The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CCR1 ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding is plotted against the logarithm of the antagonist concentration.

-

The IC50 value is determined by non-linear regression analysis.

-

Transwell Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL3.

Methodology:

-

Cell Preparation:

-

A suitable cell line endogenously expressing CCR1 (e.g., THP-1 monocytes) is used.

-

Cells are serum-starved for a few hours prior to the assay.

-

Cells are resuspended in assay medium and pre-incubated with varying concentrations of this compound.

-

-

Chemotaxis Assay:

-

The assay is performed in a transwell plate with a porous membrane (e.g., 5 µm pore size).

-

The lower chamber is filled with assay medium containing the chemoattractant CCL3.

-

The pre-incubated cells are added to the upper chamber.

-

The plate is incubated for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

-

Quantification of Migration:

-

Non-migrated cells are removed from the upper surface of the membrane.

-

Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

-

-

Data Analysis:

-

The percentage of inhibition of cell migration is calculated for each antagonist concentration relative to the control (no antagonist).

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of the CCR1 receptor with demonstrated in vitro efficacy in blocking chemokine-induced cell migration. Its well-defined chemical structure and biological activity make it a valuable tool for researchers studying the role of CCR1 in inflammatory diseases and a promising lead compound for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists working with this and similar molecules.

References

Preclinical Pharmacology of CCR1 Antagonist CCX354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of CCX354 (also known as CCX354-C), a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental preclinical attributes of this compound. While extensive clinical data for CCX354 in rheumatoid arthritis is available, this guide focuses on the foundational in vitro and in vivo preclinical studies that characterized its activity and mechanism of action.

Introduction to CCX354 and its Target: CCR1

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes, including monocytes, macrophages, and T cells. It plays a crucial role in mediating the migration of these inflammatory cells to sites of inflammation. The ligands for CCR1, such as CCL3 (MIP-1α) and CCL5 (RANTES), are often upregulated in chronic inflammatory diseases. By blocking the interaction of these chemokines with CCR1, CCX354 is designed to inhibit the recruitment of inflammatory cells, thereby reducing inflammation and subsequent tissue damage. CCX354 is an orally active small molecule antagonist developed for the treatment of inflammatory conditions like rheumatoid arthritis.[1][2][3]

In Vitro Pharmacology

The in vitro activity of CCX354 was characterized through a series of assays to determine its potency and selectivity for the CCR1 receptor. These studies established the fundamental pharmacological profile of the compound.

Quantitative In Vitro Activity

The key quantitative metrics for the in vitro activity of CCX354 are summarized in the table below.

| Assay Type | Cell Line / System | Ligand | Parameter | Value (nM) | Reference |

| Receptor Binding | Human Blood Monocytes | [125I]-CCL15 | Ki | 1.5 | [4] |

| Chemotaxis | THP-1 Human Monocytic Cells | CCL15 (50 pM) | IC50 | 1.4 | [4] |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of CCX354 for the human CCR1 receptor.

Methodology:

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC population.

-

Binding Reaction: The purified monocytes are incubated in a binding buffer containing a fixed concentration of the radiolabeled CCR1 ligand, [125I]-CCL15, and varying concentrations of CCX354.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of CCX354 that inhibits 50% of the specific binding of [125I]-CCL15 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To evaluate the functional inhibitory potency (IC50) of CCX354 on CCR1-mediated cell migration.

Methodology:

-

Cell Culture: The human monocytic cell line THP-1, which endogenously expresses CCR1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-